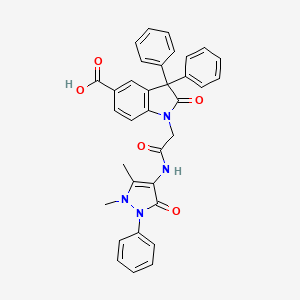
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- typically involves multi-step organic reactions. These reactions may include:
Condensation reactions: to form the indole ring.
Amination reactions: to introduce the amino group.
Oxidation and reduction reactions: to achieve the desired oxidation states.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: for precise control over reaction conditions.
Catalysis: to improve reaction efficiency and yield.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.
2,3-Dihydro-1H-indole-5-carboxylic acid: Another indole derivative with different substitution patterns.
2-Phenyl-1H-pyrazol-3-yl derivatives: Compounds with similar pyrazole structures.
Uniqueness
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- is unique due to its complex structure, which combines indole, pyrazole, and other functional groups. This complexity may confer unique biological activities and potential therapeutic applications.
Properties
CAS No. |
100549-96-0 |
|---|---|
Molecular Formula |
C34H28N4O5 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
1-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]-2-oxo-3,3-diphenylindole-5-carboxylic acid |
InChI |
InChI=1S/C34H28N4O5/c1-22-30(31(40)38(36(22)2)26-16-10-5-11-17-26)35-29(39)21-37-28-19-18-23(32(41)42)20-27(28)34(33(37)43,24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-20H,21H2,1-2H3,(H,35,39)(H,41,42) |
InChI Key |
SVNHRKXYESMTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=C(C=C(C=C4)C(=O)O)C(C3=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















